molecular formula C11H24N2O B14726757 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol CAS No. 6320-35-0

2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol

Cat. No.: B14726757
CAS No.: 6320-35-0
M. Wt: 200.32 g/mol
InChI Key: QPVOCSIHPPBUPU-UHFFFAOYSA-N
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Description

2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol typically involves the reaction of 3-methyl-4-(2-methylpropyl)piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:

[ \text{3-Methyl-4-(2-methylpropyl)piperazine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as distillation or crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds with potential therapeutic applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 3-(4-Methylpiperazin-1-yl)aniline
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Comparison: Compared to these similar compounds, 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol is unique due to its specific structural features and the presence of the hydroxyl group. This hydroxyl group allows for additional chemical modifications and enhances its potential as an intermediate in the synthesis of various derivatives. Additionally, its specific substitution pattern on the piperazine ring may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

6320-35-0

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

2-[3-methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C11H24N2O/c1-10(2)8-13-5-4-12(6-7-14)9-11(13)3/h10-11,14H,4-9H2,1-3H3

InChI Key

QPVOCSIHPPBUPU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC(C)C)CCO

Origin of Product

United States

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